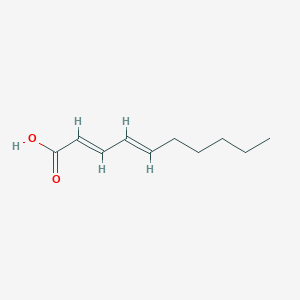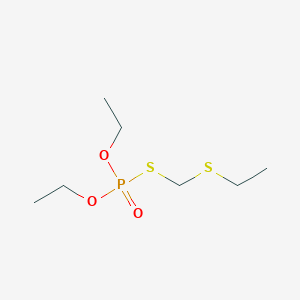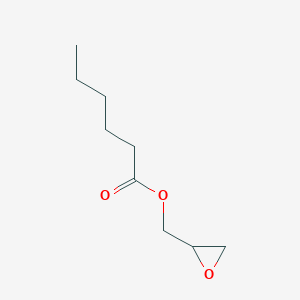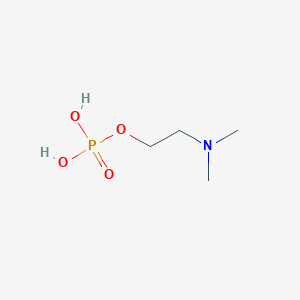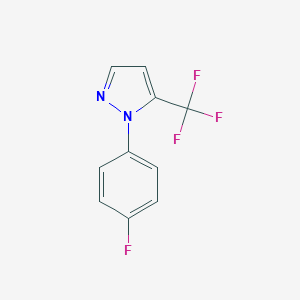
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often starts with a cyclocondensation reaction of a key trifluoromethyl-containing building block . For example, the synthesis of dithiopyr and thiazopyr starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate .
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques such as X-ray crystallography . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, are considered to contribute to the biological activities of fluorine-containing compounds .
Chemical Reactions Analysis
The chemical reactions of these compounds often involve the trifluoromethyl group . For example, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .
Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group in compounds like 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is increasingly significant in pharmaceuticals. This group enhances the biological activity and metabolic stability of pharmaceuticals . The presence of both fluorine and the pyrazole ring can contribute to the compound’s potential as a pharmacophore, leading to the development of new drugs with improved efficacy and safety profiles.
Agrochemical Research
In agrochemicals, the compound’s derivatives have been explored for their insecticidal properties. For instance, defluorinative annulation reactions involving similar trifluoromethylated pyrazoles have led to compounds with high insecticidal activity against global pests like Plutella xylostella . This suggests that 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole could serve as a precursor in synthesizing new agrochemical agents.
Materials Science
The trifluoromethyl group is also pivotal in materials science. It contributes to the development of materials with unique properties, such as increased chemical and thermal stability. This makes the compound a valuable entity in creating advanced materials for various technological applications .
Organic Synthesis
In organic synthesis, the compound can be involved in radical trifluoromethylation reactions. These reactions are crucial for introducing trifluoromethyl groups into organic molecules, which can significantly alter their chemical properties and reactivity, making them suitable for a wide range of synthetic applications .
Medicinal Chemistry
In medicinal chemistry, the fluorine atoms and the pyrazole core of the compound can be essential for the design of new medicinal agents. The electron-withdrawing nature of the trifluoromethyl group affects the molecule’s binding affinity to biological targets, which is a critical factor in drug design .
Chemical Engineering
From a chemical engineering perspective, the compound can be used in process development and optimization. Its unique structural features may influence the development of efficient synthetic routes, potentially leading to cost-effective and scalable production processes for pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a significant process .
Biochemical Pathways
The process of trifluoromethylation is known to play a crucial role in various biochemical pathways .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit various biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLFFHIEPALJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610796 | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269291-03-3 | |
| Record name | 1H-Pyrazole, 1-(4-fluorophenyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)
